molecular formula C8H6F3NO2 B2823527 2-amino-6-(trifluoromethyl)benzoic Acid CAS No. 314-46-5

2-amino-6-(trifluoromethyl)benzoic Acid

Cat. No.: B2823527
CAS No.: 314-46-5
M. Wt: 205.136
InChI Key: XZBQDBWIRHIZGJ-UHFFFAOYSA-N
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Description

This compound is characterized by the presence of an amino group (NH2), a carboxylic acid group (COOH), and a trifluoromethyl group (CF3) attached to a benzene ring. It is a solid powder at room temperature and has a boiling point of 130-133°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-(trifluoromethyl)benzoic acid can be achieved through various methods. One common approach involves the condensation of 2-amino-6-fluorobenzoic acid methyl ester with (4-fluorophenyl) acetyl chloride in the presence of N,N-dimethylamino-4-pyridine in dichloromethane (CH2Cl2), yielding 2-fluoro-6-[2-(4-fluoro-phenyl)-acetylamino]-benzoic acid methyl ester . Another method involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene to produce 2-(2-nitrophenyl)acrylate .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-amino-6-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or trifluoromethyl groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like sodium methoxide (NaOCH3) for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction may produce amines, and substitution reactions can result in various substituted benzoic acid derivatives .

Scientific Research Applications

2-amino-6-(trifluoromethyl)benzoic acid has several scientific research applications:

    Antiparasitic Properties: It has been studied for its antiparasitic activity against Leishmania infantum and Trichomonas vaginalis, showing significant antiproliferative activity.

    Fluorescence Probes: Derivatives of this compound have been used to develop novel fluorescence probes for detecting highly reactive oxygen species, demonstrating high specificity and utility in biological and chemical applications.

    Quantum Chemical Computations: The compound has been analyzed for its vibrational spectroscopic properties and non-linear optical properties through quantum chemical computations and molecular docking.

    Antimicrobial Evaluation: Derivatives of this compound have been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains.

Mechanism of Action

The mechanism of action of 2-amino-6-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, its antiparasitic activity is attributed to its ability to inhibit key enzymes and disrupt cellular processes in parasites. The compound’s fluorescence properties are due to its ability to interact with reactive oxygen species, leading to changes in fluorescence intensity.

Comparison with Similar Compounds

Similar Compounds

    2-amino-6-fluorobenzoic acid: This compound is similar in structure but contains a fluorine atom instead of a trifluoromethyl group.

    2-amino-6-(trifluoromethoxy)benzoxazole: An analogue of riluzole, this compound has been studied for its neuroprotective effects.

Uniqueness

2-amino-6-(trifluoromethyl)benzoic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, stability, and ability to interact with biological targets, making it valuable for various scientific applications .

Properties

IUPAC Name

2-amino-6-(trifluoromethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2/c9-8(10,11)4-2-1-3-5(12)6(4)7(13)14/h1-3H,12H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZBQDBWIRHIZGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30953434
Record name 2-Amino-6-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30953434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

314-46-5
Record name 2-Amino-6-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30953434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-6-(trifluoromethyl)benzoic acid
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